1,3-Dibromo-5-nitrobenzene

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Sourcing symmetrical, bifunctional aryl halides often yields regioisomeric mixtures. 1,3-Dibromo-5-nitrobenzene (CAS 6311-60-0) eliminates this with its C2v-symmetric 1,3,5-substitution pattern: • Two equivalent C-Br sites enable reliable mono-/bis-Sonogashira coupling with reduced catalyst loads under microwave conditions. • Self-complementary nitro-O···Br halogen bonding (X-ray validated) provides predictable supramolecular tectons for co-crystal engineering. Supplied >98% GC; ambient storage/shipping.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 6311-60-0
Cat. No. B1662017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-nitrobenzene
CAS6311-60-0
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3Br2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyZWBHGBWABMAWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-nitrobenzene Technical Specifications


1,3-Dibromo-5-nitrobenzene (CAS 6311-60-0), also known as 3,5-dibromonitrobenzene, is a high-melting aromatic solid (mp 103.0-107.0°C) characterized by a molecular formula of C6H3Br2NO2 and a molecular weight of 280.90 g/mol . It features a unique 1,3,5-substitution pattern with two bromine atoms meta to each other and a nitro group in the remaining meta position, resulting in a C2v symmetric, electron-deficient aromatic core [1]. Its physical state as a yellow crystalline solid with good solubility in common organic solvents like ethanol and dichloromethane facilitates its use as a building block in multi-step organic syntheses .

Non-Substitutability of 1,3-Dibromo-5-nitrobenzene


The assumption that any dihalogenated nitrobenzene can be interchanged in a synthetic route or crystal engineering design is demonstrably invalid. The 1,3,5-substitution pattern of 1,3-dibromo-5-nitrobenzene is non-trivial and dictates both its chemical and supramolecular behavior in ways that close analogs cannot replicate. The strong electron-withdrawing effect of the nitro group, combined with the presence of two bromine atoms as both reactive handles and halogen-bond donors, creates a unique reactivity and interaction profile [1]. For instance, substituting the bromine atoms for chlorine in 1,3-dichloro-5-nitrobenzene alters the solid-state packing due to different halogen bonding motifs, while using 1-bromo-3-nitrobenzene eliminates one reactive site entirely, compromising its utility as a symmetrical, bifunctional building block [2]. The quantitative evidence below establishes that its specific molecular architecture translates into measurable performance differences in synthesis and materials design.

1,3-Dibromo-5-nitrobenzene Differentiation Evidence


Nitro-O···Br Close Contact in Crystal Engineering

In crystal engineering, the nature and energy of intermolecular interactions dictate the solid-state architecture. A 2022 crystallographic and computational study compared the close contacts and interaction energies of the title compound against its 1,3-dichloro and 1,3-diiodo analogs [1]. While the diiodo analog features a Type I I···I contact and the dichloro analog exhibits a bifurcated C-H···O(nitro) interaction, 1,3-dibromo-5-nitrobenzene is uniquely characterized by a self-complementary nitro-O···Br close contact [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Microwave-Assisted Sonogashira Reaction Efficiency

In a study on microwave-assisted Sonogashira reactions, the performance of aryl bromides like 1,3-dibromo-5-nitrobenzene was benchmarked against conventional heating methods [1]. The use of this specific dibromoarene under microwave activation allows for a significant reduction in catalyst loading and reaction time while achieving high yields, which is critical for process intensification [1].

Cross-Coupling Microwave Synthesis Sonogashira Reaction

Purity and Synthetic Accessibility

For procurement, the commercial availability of high-purity material is a key differentiator. 1,3-Dibromo-5-nitrobenzene is routinely available with a purity of >98.0% as determined by gas chromatography (GC), ensuring its suitability for sensitive applications without the need for extensive in-house purification .

Organic Synthesis Material Purity Procurement

Isostructural Crystal Packing with Dihalo Analogs

Understanding isostructural relationships is crucial for designing co-crystals and solid solutions. A comparative X-ray diffraction study has shown that 1,3-dibromo-5-nitrobenzene is isostructural with its 1,3-diiodo-5-nitrobenzene analog, both crystallizing in the centrosymmetric space group P21/m, but with distinct intermolecular interactions [1]. This knowledge allows for the predictable exchange of halogen atoms in a crystal lattice while maintaining the overall packing architecture.

Crystallography Isostructurality Polymorphism

1,3-Dibromo-5-nitrobenzene Application Scenarios


Symmetrical Pi-Conjugated Core for OLEDs

Its C2v symmetry and two reactive bromine handles make it an ideal core for synthesizing C3-symmetric or linear extended pi-conjugated molecules via sequential cross-coupling. The nitro group can be later reduced to an amine, providing an additional functionalization site or electron-donating group. This is particularly valuable in the development of Organic Light-Emitting Diode (OLED) materials where precise control over molecular geometry and electronic properties is paramount [1].

Halogen-Bonded Co-crystal Design

The self-complementary nitro-O···Br interaction, confirmed through X-ray crystallography, makes this compound a predictable and reliable tecton for constructing supramolecular architectures. Its isostructural relationship with the diiodo and dichloro analogs further allows for the rational design of ternary co-crystals with specific halogen-bonding hierarchies, a key strategy in pharmaceutical solid-form development [2].

Model Substrate for Cross-Coupling Methodologies

The presence of two equivalent C-Br bonds allows for straightforward evaluation of mono- versus bis-coupling conditions. Its well-documented performance in microwave-assisted Sonogashira reactions—achieving rapid, high-yield couplings with drastically reduced catalyst loads compared to conventional heating—validates its use as a benchmark substrate for optimizing new catalytic systems and continuous-flow processes [3].

Dendrimer and Porous Framework Synthesis

As a rigid, trifunctional building block (post-reduction of the nitro group), 1,3-dibromo-5-nitrobenzene is perfectly suited for constructing symmetrical dendrimers, covalent organic frameworks (COFs), or metal-organic frameworks (MOFs). Its 1,3,5-substitution pattern enforces a 120° angle between substituents, which is ideal for generating hexagonal or trigonal pore geometries in porous materials for gas storage and separation applications [1].

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